molecular formula C10H13BO2 B1358378 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid CAS No. 405888-56-4

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid

Cat. No.: B1358378
CAS No.: 405888-56-4
M. Wt: 176.02 g/mol
InChI Key: LMASCDCJPOZWMK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is an organic compound with the molecular formula C10H13BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a boron-containing reagent. One common method is the hydroboration of 5,6,7,8-tetrahydronaphthalene using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid in Suzuki-Miyaura coupling reactions involves the transmetalation of the boronic acid with a palladium(II) complex. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to produce the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMASCDCJPOZWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCCC2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623356
Record name 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405888-56-4
Record name 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.60 g of 6-bromo-1,2,3,4-tetrahydronaphthalene in THF (60 ml) cooled on a dry ice-acetone bath, 25 ml of n-butyllithium (1.60 M/hexane solution) was added dropwise over 30 minutes in an argon stream, and after the dropwise addition, the reaction mixture was stirred for 1 hour under the same conditions. Then, 6.47 g of triisopropyl borate was added dropwise over 20 minutes, and after the dropwise addition, the reaction mixture was allowed to react for 3.5 hours. The reaction mixture was poured into ice-cold water and brought to almost neutral (pH 8) with ammonium chloride and then extracted with ethyl acetate (400 ml×1, 100 ml×2), and the organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: methanol/chloroform=1/30), and the resulting solid was washed with a small amount of cold hexane to obtain 5.11 g of the desired product (yield 93%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

In a 5 liter three-necked flask, 67.55 g of 6-bromo-1,2,3,4-tetrahydronaphthalene and 1480 ml of dry tetrahydrofurah (THF) were placed and cooled to −70 to −68° C. on a dry ice-acetone bath in a dry nitrogen gas atmosphere. At that temperature, to the mixture, 200 ml of 1.6 M-butyllithium solution in hexane was added dropwise, followed by stirring for 2 hours at −67° C. or below. To borate in 435 ml of dry THF was added dropwise at −70 to −68° C., followed by stirring for 2 hours at −67° C. or below. The reaction mixture was gradually warmed to room temperature and left standing overnight. The resultant reaction mixture was gradually added dropwise to a mixture of 108 ml of HCl and 438 ml of water kept at 10° C. or below, followed by stirring for 1 hour at that temperature. Thereafter, the mixture was subjected to extraction with toluene. The organic layer was washed with water, followed by distilling-off of the solvent under reduced pressure to obtain a residue. The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=2/1) and recrystallized from hexane to obtain 30.4 g of 1,2,3,4-tetrahydronaphthalene-6-boronic acid (Yield: 54.0%).
Quantity
67.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1.6
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
M-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
435 mL
Type
solvent
Reaction Step Three
Name
Quantity
108 mL
Type
reactant
Reaction Step Four
Name
Quantity
438 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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